Terminal Alkyne Enables CuAAC Click Chemistry, Absent in Saturated Amino Alcohols
2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol contains a terminal alkyne group capable of undergoing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction not possible with saturated amino alcohols such as N,N-dimethylethanolamine [1]. Quantitative comparison of reactivity is not available for this specific compound, but class-level evidence confirms that terminal alkynes react with organic azides under standard CuAAC conditions (e.g., CuSO4·5H2O, sodium ascorbate, room temperature, 1-24 h) to yield 1,4-disubstituted 1,2,3-triazoles, while saturated amino alcohols show zero conversion under identical conditions [2].
| Evidence Dimension | Reactivity in CuAAC click chemistry |
|---|---|
| Target Compound Data | Terminal alkyne present (C≡C-H); capable of triazole formation |
| Comparator Or Baseline | N,N-dimethylethanolamine (no alkyne): zero conversion |
| Quantified Difference | Qualitative: reactive vs. non-reactive |
| Conditions | Standard CuAAC conditions: CuSO4·5H2O, sodium ascorbate, RT, aqueous/organic solvent |
Why This Matters
Enables covalent ligation to azide-functionalized biomolecules, surfaces, or polymers, a critical capability for bioconjugation and materials science applications.
- [1] Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. View Source
- [2] Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. View Source
